2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields, including synthetic organic chemistry and peptide synthesis, due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis . Therefore, it’s plausible that this compound may interact with peptide or protein targets in the body.
Mode of Action
Boc-protected amino acids are typically used in peptide synthesis, where they prevent unwanted reactions during the synthesis process . The Boc group is removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation .
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence the formation of specific peptides and thereby affect the pathways these peptides are involved in .
Pharmacokinetics
It’s known that boc-protected amino acids are typically used in the laboratory setting for peptide synthesis
Result of Action
As a boc-protected amino acid, it likely plays a role in the synthesis of peptides, potentially influencing the structure and function of these peptides .
Action Environment
Factors such as ph and temperature are known to influence the stability of boc-protected amino acids and their reactivity in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced to the amino acid derivative through a nucleophilic addition-elimination mechanism, forming a stable carbamate linkage .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Boc-protected amino acids are used in the development of pharmaceuticals and therapeutic peptides.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and are an alternative to Boc-protected amino acids.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is unique due to its specific structure, which includes a methoxy group on the pentanoic acid chain. This structural feature can influence its reactivity and stability, making it suitable for specialized applications in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHQJQUXCVSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351947-24-3 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-5-methoxypentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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